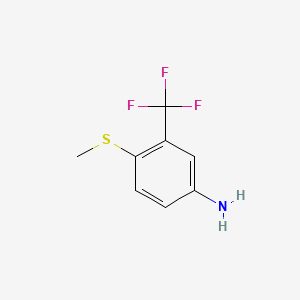

4-Methylthio-3-(trifluoromethyl)aniline

描述

Structure

3D Structure

属性

IUPAC Name |

4-methylsulfanyl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NS/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBRGNWOSWJCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619818 | |

| Record name | 4-(Methylsulfanyl)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63094-56-4 | |

| Record name | 4-(Methylsulfanyl)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methylthio 3 Trifluoromethyl Aniline and Analogous Structures

Established Synthetic Routes to 4-Methylthio-3-(trifluoromethyl)aniline

The construction of this compound often involves sequential reactions to introduce the required functional groups onto the aromatic ring. These methods can be categorized into linear multi-step sequences and convergent approaches that assemble pre-functionalized fragments.

Multi-step Reaction Sequences for Functional Group Introduction

A common strategy for synthesizing substituted anilines like this compound involves a linear sequence of reactions starting from a readily available precursor. While a direct documented synthesis for this specific molecule is not extensively reported, analogous syntheses suggest a plausible pathway. For instance, a synthetic route could commence with a trifluoromethyl-substituted aniline (B41778), followed by the introduction of the methylthio group.

One potential approach, drawing from the synthesis of similar compounds, could start from 3-(trifluoromethyl)aniline (B124266). The challenge lies in the regioselective introduction of the methylthio group at the para-position relative to the amino group. Direct sulfenylation of anilines can be complex and may require protection of the amino group to avoid side reactions.

A more controlled multi-step sequence could involve the following conceptual steps:

Protection of the Aniline : The amino group of 3-(trifluoromethyl)aniline is first protected, for example, by acetylation to form the corresponding acetanilide. This prevents unwanted reactions at the nitrogen atom and helps direct subsequent electrophilic substitution.

Introduction of a Sulfur Moiety : The protected aniline can then undergo electrophilic substitution to introduce a sulfur-containing group. This could be achieved through chlorosulfonation followed by reduction, or via a reaction with a sulfenyl chloride.

Methylation : The introduced sulfur functionality, such as a thiol or a sulfonyl chloride, can then be methylated using an appropriate methylating agent like methyl iodide or dimethyl sulfate.

Deprotection : Finally, the protecting group on the nitrogen is removed to yield the target this compound.

Each of these steps requires careful optimization of reaction conditions to ensure high yields and selectivity.

Convergent Synthesis Approaches Utilizing Precursors

A hypothetical convergent synthesis could involve the reaction of a pre-functionalized trifluoromethylated benzene (B151609) derivative with a methylthio-containing coupling partner. For example, a Suzuki or Buchwald-Hartwig amination reaction could be employed. In this scenario, one precursor would contain the trifluoromethyl and a leaving group (e.g., a halogen), while the other would be an aminating agent or a methylthio-containing boronic acid derivative. This approach, while potentially more efficient in terms of step count, relies on the availability of suitable and compatible precursors.

Nitration-Reduction Strategies for Trifluoromethylated Anilines

A widely utilized and robust method for the synthesis of anilines is the nitration of an aromatic precursor followed by the reduction of the nitro group. This strategy is particularly effective for producing trifluoromethylated anilines.

Nitration of 2-Trifluoromethyl Toluene (B28343) and Related Compounds

The nitration of toluene and its derivatives is a classic example of electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-director. For instance, the nitration of toluene with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (e.g., 30°C) primarily yields a mixture of 2-nitrotoluene (B74249) and 4-nitrotoluene (B166481). chemguide.co.uk

In the context of synthesizing precursors for trifluoromethylated anilines, the nitration of a compound like 2-(trifluoromethyl)toluene would be a key step. The trifluoromethyl group is a deactivating, meta-director, while the methyl group is an activating, ortho-, para-director. Therefore, the nitration of 2-(trifluoromethyl)toluene would be expected to yield a mixture of isomers, with the nitro group being directed to positions influenced by both substituents. A likely major product would be 4-nitro-2-(trifluoromethyl)toluene, which can serve as a direct precursor to 4-methyl-3-(trifluoromethyl)aniline (B146406).

| Starting Material | Nitrating Agent | Temperature (°C) | Major Products | Reference |

| Toluene | Conc. HNO₃ / Conc. H₂SO₄ | 30 | 2-Nitrotoluene, 4-Nitrotoluene | chemguide.co.uk |

| Toluene | n-Butyl nitrate (B79036) / Polyphosphoric acid | 25-30 | Mononitrotoluenes (ortho:para ratio 0.50/1.00) | google.com |

| Toluene | Acetyl nitrate / Dichloromethane (B109758) | - | Mononitrotoluenes (1.55% meta-isomer) | lukasiewicz.gov.pl |

Catalytic Hydrogenation Methods for Nitro Group Reduction (e.g., Pd/C, Raney Nickel)

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines. acsgcipr.org Palladium on carbon (Pd/C) and Raney Nickel are the most commonly used catalysts for this transformation. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or methanol.

For the reduction of a trifluoromethylated nitroaromatic, these catalysts are generally effective. It is important to control the reaction conditions, such as hydrogen pressure and temperature, to ensure complete reduction without affecting other functional groups that might be present on the molecule, such as a methylthio group. Raney Nickel is often preferred when there is a risk of dehalogenation of aryl halides. researchgate.net

| Substrate | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Aromatic Nitro Compounds | Raney Nickel | Formic Acid | Room Temperature, 10-30 min | 80-90 | |

| 4-Chloronitrobenzyl alcohol | Raney Nickel | Aqueous solution | 40°C, 1 atm H₂, 3 h | - | patsnap.com |

| Substituted Nitrobenzenes | Pd/C | Water | - | High | researchgate.net |

| 4-Nitro-2-(trifluoromethyl)toluene | 10% Pd/C | Methanol | 50°C, 0.5 MPa H₂, 6 h | 94 | google.com |

Chemical Reduction Protocols (e.g., Iron Powder/HCl, Zinc)

Chemical reduction provides a classical and often cost-effective alternative to catalytic hydrogenation for the conversion of nitro groups to amines. The Béchamp reduction, which utilizes iron powder in the presence of an acid such as hydrochloric acid, is a widely used method. scispace.comresearchgate.net This method is known for its tolerance to a variety of other functional groups.

The reaction mechanism involves the oxidation of iron to iron(II) and iron(III) oxides, while the nitro group is reduced in a stepwise manner. The process is often carried out in a mixture of water and an alcohol as the solvent, and heating is typically required to drive the reaction to completion.

Zinc powder in the presence of an acid or ammonium (B1175870) formate (B1220265) is another effective reagent for the reduction of aromatic nitro compounds. researchgate.netmdma.chtandfonline.com This method is also known for its good functional group tolerance.

| Substrate | Reducing Agent | Solvent | Conditions | Yield (%) | Reference |

| 4-Nitro-2-(trifluoromethyl)toluene | Iron powder / conc. HCl | Water | 70-100°C | 61 | chemicalbook.com |

| Aromatic Nitro Compounds | Iron powder / Acetic Acid / Ethanol / HCl | Reflux, 20 min | - | commonorganicchemistry.com | |

| Aryl Nitro Compounds | Iron powder / Acetic Acid / Ethanol / Water | Ultrasonic irradiation, 30°C, 1 h | 39-98 | scispace.comresearchgate.net | |

| Aromatic Nitro Compounds | Zinc dust / Ammonium formate | Methanol | Room Temperature | 90-95 | mdma.ch |

Benzotrichloride-Mediated Synthesis Pathways for Trifluoromethylated Aromatic Amines

The introduction of a trifluoromethyl group onto an aromatic ring can be effectively achieved starting from benzotrichloride (B165768) derivatives. This method involves the transformation of a trichloromethyl (–CCl3) group into a trifluoromethyl (–CF3) group, typically through a halogen exchange reaction (halex reaction).

A common pathway begins with the chlorination of a methyl group on a toluene derivative to form a trichloromethyl group. For instance, 4-nitrotoluene can be converted to 4-nitro-1-(trichloromethyl)benzene. This intermediate can then undergo fluorination using reagents like antimony trifluoride (SbF3), often with a catalyst such as antimony pentachloride (SbCl5), or anhydrous hydrogen fluoride (B91410) (HF) under pressure.

Once the trifluoromethyl group is in place, the nitro group can be reduced to an amine to yield the desired trifluoromethylated aniline. A standard method for this reduction is the use of iron powder in the presence of an acid, such as hydrochloric acid, in a solvent like water or ethanol. chemicalbook.com This process is illustrated by the synthesis of 4-methyl-3-(trifluoromethyl)aniline from 4-nitro-2-(trifluoromethyl)toluene. chemicalbook.com

Table 1: Example of Benzotrichloride-Mediated Synthesis

| Starting Material | Intermediate | Final Product | Key Reagents |

| 4-Nitrotoluene | 4-Nitro-1-(trichloromethyl)benzene | 4-Nitro-1-(trifluoromethyl)benzene | Cl2, UV light; HF or SbF3 |

| 4-Nitro-1-(trifluoromethyl)benzene | - | 4-Amino-1-(trifluoromethyl)benzene | Fe, HCl |

One-Pot Functionalization Strategies for Aryl Trifluoromethylation and Amine Formation

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. riken.jp For the synthesis of trifluoromethylated aromatic amines, one-pot strategies can be employed to introduce both the trifluoromethyl group and the amine functionality concurrently or in a sequential manner without isolating intermediates.

One such approach involves the use of trifluoromethylating agents like sodium trifluoromethanesulfinate (CF3SO2Na) in the presence of a suitable catalyst. rsc.orgrsc.org For example, a method for the trifluoromethylation of secondary amines has been developed using CF3SO2Na. rsc.org While this is not a direct synthesis of aromatic amines, it showcases the utility of this reagent.

Another strategy involves the copper-catalyzed trifluoromethylation of aryl halides followed by an in-situ reduction of a nitro group or amination. The development of robust trifluoromethylating reagents and catalytic systems is crucial for the success of these one-pot reactions. riken.jp These methods are particularly valuable in drug discovery and development for creating libraries of structurally diverse compounds. riken.jp

Introduction of the Trifluoromethylthio Moiety in Aromatic Systems (Drawing from 4-(Trifluoromethylthio)aniline (B1345599) Synthesis)

The trifluoromethylthio (SCF3) group is a key functional group in many agrochemicals and pharmaceuticals. asianpubs.org The synthesis of 4-(trifluoromethylthio)aniline provides a useful model for introducing this moiety into aromatic systems.

Methylthiolation and Subsequent Halogenation-Fluorination Approaches

A common and effective method to introduce the SCF3 group involves a multi-step process starting with the introduction of a methylthio (–SCH3) group. asianpubs.org This is typically followed by chlorination and then fluorination.

The synthesis of 4-(trifluoromethylthio)aniline can begin with 4-nitrobromobenzene. asianpubs.org This starting material undergoes methylthiolation with the sodium salt of methyl mercaptan to yield 4-nitrothioanisole (B1212185). asianpubs.org The methylthio group is then converted to a trichloromethylthio (–SCCl3) group via chlorination. Subsequently, a halogen exchange reaction, often using a fluorinating agent like antimony trifluoride, replaces the chlorine atoms with fluorine to form the trifluoromethylthio group, yielding 4-(trifuroromethylthio)nitrobenzene. asianpubs.org The final step is the reduction of the nitro group, commonly achieved through hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst, to afford 4-(trifluoromethylthio)aniline. asianpubs.org

Table 2: Synthesis of 4-(Trifluoromethylthio)aniline

| Starting Material | Step 1 Product | Step 2 Product | Step 3 Product | Final Product |

| 4-Nitrobromobenzene | 4-Nitrothioanisole | 4-(Trichloromethylthio)nitrobenzene | 4-(Trifluoromethylthio)nitrobenzene | 4-(Trifluoromethylthio)aniline |

| Yield | 91.4% asianpubs.org | 83.7% (Chlorination) asianpubs.org | 86.3% (Fluorination) asianpubs.org | 98% (Hydrogenation) asianpubs.org |

Phase-Transfer Catalysis in Thiolation Reactions

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants in immiscible phases. In the context of thiolation, PTC can facilitate the reaction between an aqueous solution of a thiolate salt and an organic solution of an aryl halide. tandfonline.comacs.org

In the synthesis of 4-nitrothioanisole from 4-nitrobromobenzene and sodium methyl mercaptide, a phase-transfer catalyst can be employed to enhance the reaction rate and yield. asianpubs.org Tetrabutylammonium (B224687) chloride is an example of a phase-transfer catalyst that can be used in a biphasic system, such as dichloromethane and aqueous sodium hydroxide, to facilitate the transfer of the thiolate anion to the organic phase where it can react with the aryl halide. tandfonline.com This methodology can be applied to a variety of thiolation reactions, making it a versatile tool in the synthesis of aryl thioethers. acsgcipr.org

Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives via O-Trifluoromethylation and Rearrangement

The trifluoromethoxy (OCF3) group is another important fluorine-containing moiety. A notable method for the synthesis of ortho-trifluoromethoxylated aniline derivatives involves a two-step sequence: O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by an intramolecular OCF3 migration. dntb.gov.uanih.govscispace.com

This protocol provides access to a range of synthetically useful ortho-OCF3 aniline derivatives. dntb.gov.uanih.gov The process is operationally simple, utilizes bench-stable reagents, and demonstrates high functional-group tolerance. dntb.gov.uanih.govscispace.com The proposed mechanism for the OCF3-migration reaction involves a heterolytic cleavage of the N–OCF3 bond, which is followed by the recombination of the resulting nitrenium ion and trifluoromethoxide. nih.govscispace.com This rearrangement is a key step in forming the desired ortho-substituted product. The synthesis is also amenable to gram-scale production and can be performed as a one-pot synthesis. dntb.gov.uanih.govscispace.com

An operationally straightforward procedure for this transformation has been reported, involving the O-trifluoromethylation of N-aryl-N-hydroxyacetamide, followed by a thermally induced intramolecular OCF3-migration. jove.comnih.gov This method is advantageous due to its use of easy-to-handle reagents and its broad substrate scope. jove.com

Chemical Reactivity and Transformation Pathways of 4 Methylthio 3 Trifluoromethyl Aniline

Electrophilic Aromatic Substitution Reactions

The aniline (B41778) ring of 4-Methylthio-3-(trifluoromethyl)aniline is highly activated towards electrophilic aromatic substitution (SEAr) due to the powerful electron-donating resonance effects of the amino group, supported by the methylthio group. The primary positions for electrophilic attack are those ortho and para to the strongly activating amino group.

The directing effects of the substituents are as follows:

-NH₂ group : Strongly activating, ortho, para-directing.

-SCH₃ group : Activating, ortho, para-directing.

-CF₃ group : Strongly deactivating, meta-directing.

Given the positions of the existing groups, the potential sites for substitution are C2, C5, and C6. The C2 and C6 positions are ortho to the amino group, while the C5 position is para to the methylthio group and meta to the trifluoromethyl group. The directing influence of the amino group is dominant, making the C2 and C6 positions the most probable sites for electrophilic attack.

Nitration: Direct nitration of anilines with strong acids like a nitric acid/sulfuric acid mixture can be problematic, often leading to oxidation and the formation of tarry byproducts. youtube.comstackexchange.com Furthermore, in strongly acidic media, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. stackexchange.com This would direct the incoming nitro group to the C5 position. To achieve selective ortho or para nitration, the amino group is typically protected first, for example, by acetylation to form an acetanilide. For this compound, protection of the amino group would be followed by nitration, where the ortho-directing nature of the amide and methylthio groups would likely lead to substitution at the C6 position, ortho to the amide. Subsequent deprotection would yield the nitrated aniline. Various modern methods for regioselective nitration of anilines, for instance using Fe(NO₃)₃·9H₂O or ceric ammonium (B1175870) nitrate (B79036), can favor ortho-substitution. researchgate.netrsc.org

Halogenation: Anilines readily undergo halogenation. The high activation of the ring often leads to polysubstitution. For instance, chlorination or bromination of substituted anilines can occur under mild conditions. nih.gov For this compound, controlled monohalogenation would be expected to occur preferentially at the C6 position due to the combined directing effects of the amino and methylthio groups.

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration (with protection) | 1. Acetic anhydride (B1165640) 2. HNO₃/H₂SO₄ 3. H₃O⁺ | 6-Nitro-4-methylthio-3-(trifluoromethyl)aniline | The activating -NHCOCH₃ and -SCH₃ groups direct ortho/para. The C6 position is sterically accessible and activated. |

| Bromination | Br₂ in CCl₄ | 6-Bromo-4-methylthio-3-(trifluoromethyl)aniline | The strongly activating -NH₂ group directs the electrophile primarily to the ortho C6 position. |

Oxidation Reactions and Nitro/Nitroso Derivative Formation

The sulfur atom in the methylthio group is susceptible to oxidation. It can be selectively oxidized to form a sulfoxide (B87167) or further to a sulfone, without affecting the aniline ring under controlled conditions. This transformation is significant as sulfoxides and sulfones are important functional groups in medicinal chemistry.

The selective oxidation of thioethers to sulfoxides is a common synthetic procedure. rsc.orgorganic-chemistry.org Reagents such as hydrogen peroxide in acetic acid can effectively convert sulfides to sulfoxides in high yields under mild, metal-free conditions. mdpi.com Further oxidation to the sulfone can be achieved with stronger oxidizing agents or more forcing conditions. For aryl trifluoromethyl sulfides, oxidation with hydrogen peroxide in trifluoroacetic acid has been shown to be effective for producing sulfoxides selectively. rsc.orgresearchgate.net Applying these methods to this compound would yield the corresponding sulfoxide and sulfone derivatives.

| Product | Oxidizing Agent | Typical Conditions |

|---|---|---|

| 4-Methylsulfinyl-3-(trifluoromethyl)aniline (Sulfoxide) | H₂O₂ | Glacial acetic acid, room temperature |

| 4-Methylsulfonyl-3-(trifluoromethyl)aniline (Sulfone) | Excess H₂O₂ or stronger oxidants (e.g., KMnO₄) | More forcing conditions (e.g., heat) |

The formation of nitro derivatives via electrophilic substitution has been addressed in the section above.

Reduction Reactions for Amine Interconversion

This pathway typically involves the reduction of a nitro group that has been previously introduced onto the aromatic ring. This two-step process of nitration followed by reduction is a versatile method for synthesizing substituted anilines. For example, if this compound were nitrated to produce 6-Nitro-4-methylthio-3-(trifluoromethyl)aniline, the subsequent reduction of the nitro group would yield 4-Methylthio-3-(trifluoromethyl)benzene-1,6-diamine.

A wide variety of reagents are effective for the reduction of aromatic nitro compounds to the corresponding anilines. wikipedia.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. asianpubs.org Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acidic medium are also widely used. rsc.org These methods are generally chemoselective, leaving other functional groups on the ring, such as the trifluoromethyl and methylthio groups, intact.

This sequence allows for the introduction of a second amino group onto the ring, creating a diamine derivative that can serve as a precursor for more complex heterocyclic structures.

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with a variety of electrophiles.

The amino group of this compound readily reacts with isocyanates (R-N=C=O) and sulfonyl isocyanates (R-SO₂-N=C=O) to form urea (B33335) and sulfonylurea derivatives, respectively. These reactions are typically high-yielding nucleophilic additions.

The reaction with an isocyanate proceeds as follows:

CF₃(CH₃S)C₆H₃NH₂ + R-N=C=O → CF₃(CH₃S)C₆H₃NH-C(O)NH-R

Similarly, the reaction with a sulfonyl isocyanate yields a sulfonylurea:

CF₃(CH₃S)C₆H₃NH₂ + R-SO₂-N=C=O → CF₃(CH₃S)C₆H₃NH-C(O)NH-SO₂-R

These derivatives are of significant interest in medicinal chemistry, as the urea and sulfonylurea moieties are common pharmacophores in various drug classes.

Condensation Reactions: The primary amino group can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the reversible formation of a carbinolamine intermediate followed by dehydration. For instance, reacting 3-(trifluoromethyl)aniline (B124266) with a substituted salicylaldehyde (B1680747) in ethanol (B145695) results in the formation of the corresponding Schiff base. nih.gov A similar reaction is expected for this compound.

Cyclization Reactions: Substituted anilines are crucial precursors for the synthesis of heterocyclic compounds. The Skraup synthesis is a classic method for producing quinolines by heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). wikipedia.orgpharmaguideline.comresearchgate.net The reaction proceeds via the dehydration of glycerol to acrolein, followed by conjugate addition of the aniline, cyclization, dehydration, and oxidation. Applying the Skraup synthesis to this compound would be expected to yield a substituted quinoline, with the new ring fused at the C5 and C6 positions of the original aniline. The exact isomer formed would depend on the regiochemistry of the cyclization step.

| Reaction Type | Electrophile | Product Class | Example Reaction |

|---|---|---|---|

| Urea Formation | Phenyl isocyanate | Aryl Urea | Reaction with C₆H₅NCO in an inert solvent. |

| Schiff Base Formation | Benzaldehyde | Imine (Schiff Base) | Condensation with C₆H₅CHO with acid catalysis and water removal. |

| Quinoline Synthesis (Skraup) | Glycerol/H₂SO₄ | Substituted Quinoline | Heating with glycerol, H₂SO₄, and an oxidizing agent. |

Impact of the Trifluoromethyl Group on Molecular Reactivity

The trifluoromethyl (-CF₃) group exerts a profound influence on the reactivity of this compound due to its strong electron-withdrawing nature. researchgate.net This effect is primarily inductive, stemming from the high electronegativity of the fluorine atoms.

Key impacts include:

Reduced Basicity of the Amino Group: The -CF₃ group withdraws electron density from the aromatic ring, which in turn reduces the electron density on the nitrogen atom of the amino group. This makes the lone pair less available for protonation, thereby decreasing the basicity (increasing the pKa of the conjugate acid) of the aniline compared to unsubstituted aniline or 4-methylthioaniline.

Deactivation of the Aromatic Ring: The strong inductive withdrawal of electrons deactivates the aromatic ring towards electrophilic substitution, making reactions slower compared to anilines without such a deactivating group. However, this deactivating effect is largely overcome by the powerful activating effects of the amino and methylthio groups.

Influence on Regioselectivity: As a meta-director, the -CF₃ group directs incoming electrophiles to the C5 position. This is in opposition to the ortho, para-directing influence of the -NH₂ and -SCH₃ groups. In the competition for directing the substitution, the activating groups dominate, but the presence of the -CF₃ group at the C3 position reinforces the preference for substitution at the C6 position over the C2 position due to steric hindrance and electronic effects.

Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity (fat-solubility) of the molecule, a property that is often desirable in the design of pharmaceuticals and agrochemicals as it can improve transport across biological membranes. researchgate.netresearchgate.net

Electron-Withdrawing Effects and Aromatic Ring Deactivation

The reactivity of the aniline ring towards electrophilic aromatic substitution is significantly modulated by the electronic properties of its substituents. In this compound, the trifluoromethyl (-CF3) group exerts a powerful electron-withdrawing effect. nih.gov This effect primarily operates through a negative inductive effect (-I), reducing the electron density of the aromatic ring. nih.gov A decrease in electron density deactivates the ring, making it less susceptible to attack by electrophiles compared to unsubstituted aniline. Consequently, reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation are expected to proceed more slowly. chemistrysteps.com

The amino (-NH2) group is a strong activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic system via the resonance effect (+R). byjus.comdoubtnut.com This donation increases the electron density at the ortho and para positions, facilitating electrophilic attack at these sites. byjus.com

The methylthio (-SCH3) group's influence is more complex. While the sulfur atom has a lone pair that can be donated to the ring through resonance (a +R effect), its electronegativity and the potential for electron delocalization into sulfur's vacant 3d orbitals can also lead to an inductive withdrawal (-I effect). core.ac.uk In some simple aniline systems, the alkylthio group has been observed to behave as a weak electron-withdrawing substituent. core.ac.uk

In this compound, the strong deactivating -CF3 group and the potentially deactivating -SCH3 group work in opposition to the activating -NH2 group. The net effect is a significantly deactivated aromatic ring compared to aniline, with the nucleophilicity of the amino group also being diminished. doubtnut.com The directing influence for electrophilic substitution will be a complex interplay between the powerful ortho-, para-directing amino group and the deactivating groups, with substitution likely favoring the positions most activated by the amino group and least deactivated by the others.

Table 1: Electronic Effects of Substituents on the Aniline Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| -NH₂ | -I (weak) | +R (strong) | Activating | Ortho, Para |

| -CF₃ | -I (strong) | -R (weak) | Deactivating | Meta |

| -SCH₃ | -I (weak) | +R (weak) | Weakly Deactivating/Activating | Ortho, Para |

Influence on Oxidation Resistance

Anilines are generally susceptible to oxidation, often leading to the formation of complex polymeric materials. libretexts.org The presence of electron-withdrawing groups on the aromatic ring can significantly increase the oxidation potential, making the compound more resistant to oxidation. mdpi.com The anodic oxidation of aniline and its derivatives typically begins with the loss of one electron from the nitrogen atom to form a radical cation. mdpi.com

The strong electron-withdrawing nature of the trifluoromethyl group in this compound is expected to increase its resistance to oxidation. mdpi.com By pulling electron density away from the amino group and the aromatic ring, the -CF3 group makes it more difficult to remove an electron, thus shifting the oxidation potential to a more positive value. mdpi.comumn.edu

Conversely, the methylthio group itself can be a site of oxidation. The sulfur atom can be oxidized to a sulfoxide (-SOCH3) and further to a sulfone (-SO2CH3). This provides an alternative pathway for oxidation that competes with reactions at the amino group or on the aromatic ring. The metabolic stability of a molecule can sometimes be increased by the presence of groups like -CF3, which can block sites susceptible to metabolic oxidation.

Steric Hindrance Considerations due to the Methylthio Substituent

Steric hindrance refers to the spatial congestion caused by the physical presence of substituents, which can impede the approach of reagents to a reaction site. vedantu.com In this compound, the methylthio group is positioned ortho to the amino group.

This ortho-substituent can create steric hindrance that affects reactions involving the amino group. quora.comasianpubs.org For instance, protonation of the amino group causes the hybridization of the nitrogen to change from sp2 to sp3, making the group non-planar. vedantu.com An ortho-substituent can sterically interfere with the solvation of the resulting anilinium ion, which can decrease the basicity of the aniline compared to its para-substituted counterpart. vedantu.comquora.com This phenomenon is often referred to as the "ortho effect." doubtnut.comquora.com

Furthermore, the steric bulk of the methylthio group can hinder the approach of electrophiles to the C2 position of the aromatic ring. While the amino group strongly directs incoming electrophiles to the ortho and para positions, the steric crowding from the adjacent methylthio and trifluoromethyl groups might favor substitution at the less hindered C6 position. asianpubs.org Reactions that involve the formation of a bulky transition state, such as Friedel-Crafts acylation, would be particularly sensitive to this steric hindrance. chemistrysteps.com

Spectroscopic Characterization Techniques in the Analysis of 4 Methylthio 3 Trifluoromethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 4-Methylthio-3-(trifluoromethyl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by advanced 2D techniques, offers a complete picture of its structure.

It is important to note that while specific experimental data for this compound is not widely available in public databases, the following sections outline the expected spectral features based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the methylthio group. The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent protons. The proton ortho to the amino group is expected to show a doublet, while the other two protons would likely appear as a doublet and a doublet of doublets. The protons of the methyl group in the methylthio substituent would appear as a singlet in the aliphatic region of the spectrum. The amino group protons may appear as a broad singlet.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic CH | 6.8 - 7.5 | m |

| NH₂ | 3.5 - 4.5 | br s |

| SCH₃ | 2.4 - 2.6 | s |

Note: This is a predictive table. Actual values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each of the unique carbon atoms in the benzene ring and the methylthio group. The carbon atom attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the amino, methylthio, and trifluoromethyl substituents.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic C-NH₂ | 145 - 150 |

| Aromatic C-S | 125 - 130 |

| Aromatic C-CF₃ | 130 - 135 (q) |

| Aromatic CH | 115 - 125 |

| CF₃ | 120 - 130 (q) |

| SCH₃ | 15 - 20 |

Note: This is a predictive table. 'q' denotes a quartet. Actual values may vary.

¹⁹F NMR is a highly sensitive technique specifically used to characterize fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides a definitive confirmation of the presence and electronic environment of the CF₃ group. For related trifluoromethylanilines, this signal typically appears in a predictable region of the spectrum.

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to delineate the substitution pattern on the benzene ring. An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms, for instance, linking the methyl protons to the methyl carbon of the SCH₃ group and the aromatic protons to their respective carbons.

The chemical shifts observed in the NMR spectra of this compound are governed by the electronic effects of the substituents on the benzene ring. The amino (-NH₂) group is a strong electron-donating group, which tends to increase the electron density at the ortho and para positions, causing the corresponding ¹H and ¹³C signals to shift upfield (to lower ppm values). Conversely, the trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which decreases electron density, particularly at the ortho and para positions, leading to downfield shifts (higher ppm values). The methylthio (-SCH₃) group has a more complex effect, capable of both sigma-withdrawing and pi-donating, influencing the chemical shifts of the nearby nuclei. A detailed analysis of these substituent-induced chemical shifts is crucial for the complete and accurate assignment of the NMR spectra.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties. The vibrational modes of the molecule are sensitive to the bond strengths and the masses of the constituent atoms.

Expected Vibrational Frequencies for this compound

| Functional Group | Expected Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-F (Trifluoromethyl) | Stretching | 1100 - 1350 (strong) |

| S-C | Stretching | 600 - 800 |

Note: This is a predictive table. Actual values may vary.

Fourier Transform Infrared (FT-IR) Spectroscopy for C-F and N-H Vibrations

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, the C-F and N-H bonds provide distinct and informative absorption bands.

The amino (-NH₂) group is characterized by a pair of stretching vibrations in the 3300-3500 cm⁻¹ region. The higher frequency band corresponds to the asymmetric stretching mode (νₐₛ N-H), while the lower frequency band is due to the symmetric stretching mode (νₛ N-H). The positions of these bands are sensitive to hydrogen bonding. Additionally, the -NH₂ group exhibits a scissoring (in-plane bending) vibration, typically observed in the 1590-1650 cm⁻¹ range.

The trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent, gives rise to intense absorption bands due to C-F stretching vibrations. These are typically found in the 1100-1400 cm⁻¹ region. The asymmetric and symmetric stretching modes of the C-F bonds are particularly strong and serve as a reliable indicator of the -CF₃ group's presence. Computational studies on analogous molecules, such as 4-nitro-3-(trifluoromethyl)aniline (B27955), support the assignment of these strong vibrational modes. nih.gov

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Analogs

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric N-H Stretch | -NH₂ | 3400 - 3500 |

| Symmetric N-H Stretch | -NH₂ | 3300 - 3400 |

| N-H Scissoring (Bending) | -NH₂ | 1590 - 1650 |

| Asymmetric C-F Stretch | -CF₃ | ~1350 |

| Symmetric C-F Stretch | -CF₃ | ~1100 - 1200 |

Note: The data presented is based on typical ranges for substituted anilines and data from analogous compounds.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy serves as a complementary technique to FT-IR, providing information about molecular vibrations based on the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the molecule's polarizability.

For this compound, Raman spectroscopy is particularly effective for observing vibrations of the aromatic ring and symmetric vibrations that may be weak in the IR spectrum. The symmetric C-F stretching mode of the -CF₃ group and the C-S stretching of the methylthio group often produce strong signals in the Raman spectrum. Vibrations associated with the benzene ring, such as the ring breathing modes, are also typically prominent. nih.gov The analysis of Raman spectra, often supported by Density Functional Theory (DFT) calculations for related molecules, allows for a comprehensive assignment of the molecule's vibrational modes. nih.gov

Table 2: Key Raman Shifts for this compound and Analogs

| Vibrational Mode | Functional Group | Typical Raman Shift (cm⁻¹) |

|---|---|---|

| N-H Stretching | -NH₂ | 3300 - 3500 |

| Aromatic C-H Stretching | Benzene Ring | 3000 - 3100 |

| Ring Breathing/Stretching | Benzene Ring | 1400 - 1600 |

| Symmetric C-F Stretch | -CF₃ | ~1150 |

Note: The data is derived from general principles and spectra of analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of photons promotes electrons from lower-energy molecular orbitals to higher-energy ones.

Analysis of Conjugation and Absorption Maxima

The UV-Vis spectrum of this compound is dominated by electronic transitions within the substituted benzene ring. The benzene chromophore exhibits characteristic π → π* transitions. The presence of substituents significantly modifies the absorption maxima (λₘₐₓ) and molar absorptivity.

The amino (-NH₂) and methylthio (-SCH₃) groups are auxochromes, meaning they possess non-bonding electrons (n electrons) and can extend the conjugation of the benzene ring through resonance. This extension of the conjugated system lowers the energy required for electronic excitation, resulting in a bathochromic (red) shift of the absorption bands to longer wavelengths compared to unsubstituted benzene. The trifluoromethyl (-CF₃) group, being strongly electron-withdrawing, also influences the electronic distribution and the energies of the molecular orbitals, further modulating the absorption spectrum. The spectrum is expected to show intense bands corresponding to π → π* transitions and potentially a weaker band at a longer wavelength due to n → π* transitions, which involve the promotion of a non-bonding electron from the nitrogen or sulfur atom to an anti-bonding π* orbital of the aromatic ring.

Relationship to Frontier Molecular Orbitals (HOMO-LUMO)

The electronic transitions observed in UV-Vis spectroscopy are fundamentally related to the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) corresponds to the energy of the lowest-energy electronic transition. researchgate.net

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are widely used to calculate the energies of these orbitals and predict electronic absorption spectra. biointerfaceresearch.commaterialsciencejournal.org For molecules like this compound, the HOMO is typically characterized by π-electron density distributed across the aniline (B41778) ring and the electron-donating -NH₂ and -SCH₃ groups. The LUMO is generally a π* orbital with significant contributions from the aromatic ring and the electron-withdrawing -CF₃ group.

The energy gap (ΔE) between the HOMO and LUMO dictates the wavelength of maximum absorption (λₘₐₓ) for the lowest energy transition. A smaller HOMO-LUMO gap results in absorption at a longer wavelength. The electron-donating nature of the amino and methylthio groups raises the energy of the HOMO, while the electron-withdrawing trifluoromethyl group lowers the energy of the LUMO. Both effects contribute to reducing the HOMO-LUMO gap, leading to the absorption of light in the UV region. Computational studies on similar substituted anilines show that such charge transfer interactions within the molecule are key to understanding their electronic properties. nih.govresearchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Computational Chemistry Investigations of 4 Methylthio 3 Trifluoromethyl Aniline and Analogues

Density Functional Theory (DFT) and Ab Initio Calculations for Molecular Structure and Properties

DFT and ab initio methods are powerful computational tools used to determine the electronic structure of molecules, from which a wide range of properties can be derived. These calculations are foundational to understanding the geometry, stability, and reactivity of a molecule like 4-methylthio-3-(trifluoromethyl)aniline.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles.

The analysis would likely involve rotating the C-S, S-CH3, C-N, and C-CF3 bonds to identify the most stable conformer. It is expected that the planarity of the aniline (B41778) ring would be influenced by the steric and electronic effects of the bulky -CF3 and -SCH3 substituents. The orientation of the amino (-NH2) and methylthio (-SCH3) groups relative to the benzene (B151609) ring would be a key finding. In similar substituted anilines, it has been observed that the amino group may exhibit a slight pyramidalization. tandfonline.com Intramolecular interactions, such as hydrogen bonding between the amino hydrogens and the fluorine atoms of the trifluoromethyl group or the sulfur atom, would also be investigated as they can significantly stabilize certain conformations.

Vibrational Frequency Calculations and Assignment

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. By analyzing the atomic motions associated with each calculated frequency, a detailed assignment of the spectral bands can be made.

For this compound, characteristic vibrational modes would include:

N-H stretching vibrations of the amino group.

C-F stretching modes of the trifluoromethyl group.

C-S stretching of the methylthio group.

Aromatic C-H and C=C stretching vibrations.

Various bending and torsional modes.

Theoretical studies on analogous molecules, such as 4-nitro-3-(trifluoromethyl)aniline (B27955), have successfully used DFT calculations to assign vibrational spectra, noting the significant influence of the substituents on the benzene ring's normal modes.

Thermodynamic Property Predictions

From the vibrational frequency calculations, key thermodynamic properties can be predicted at different temperatures. These properties are derived from the principles of statistical mechanics and are crucial for understanding the molecule's stability and behavior in chemical reactions.

Predicted thermodynamic data would typically include:

Zero-point vibrational energy (ZPVE)

Enthalpy (H)

Entropy (S)

Gibbs Free Energy (G)

Heat Capacity (Cv)

These calculations have been routinely applied to various aniline derivatives to provide insight into their thermal stability and reactivity.

Table 1: Predicted Thermodynamic Properties (Illustrative)

| Property | Predicted Value (Illustrative) |

|---|---|

| Zero-Point Vibrational Energy | Value in kJ/mol |

| Enthalpy | Value in kJ/mol |

| Entropy | Value in J/(mol·K) |

| Gibbs Free Energy | Value in kJ/mol |

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into the chemical reactivity, stability, and intramolecular interactions of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the electron-donating amino and methylthio groups. Conversely, the LUMO is likely to be distributed over the aromatic ring and the electron-withdrawing trifluoromethyl group. The calculated energies of these orbitals would allow for the determination of global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity.

Table 2: Frontier Molecular Orbital Properties (Illustrative)

| Property | Predicted Value (Illustrative) |

|---|---|

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of intramolecular interactions. It examines interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these charge transfer events.

In this compound, NBO analysis would likely reveal significant hyperconjugative interactions. These could include:

Delocalization of the nitrogen lone pair electrons (nN) into the antibonding π* orbitals of the benzene ring.

Interactions between the sulfur lone pairs (nS) and the aromatic ring.

Charge transfer from the aromatic ring to the antibonding σ* orbitals of the C-F bonds in the trifluoromethyl group.

The stabilization energies (E(2)) calculated from NBO analysis quantify the strength of these interactions, providing a detailed picture of the electronic delocalization that governs the molecule's structure and reactivity.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Mulliken Charge Analysis and Charge Delocalization

Mulliken population analysis is a method to estimate partial atomic charges in a molecule, providing insights into the electron distribution and charge delocalization. In the case of this compound, the charge distribution is significantly influenced by the interplay of the electron-donating amino (-NH2) and methylthio (-SCH3) groups, and the strongly electron-withdrawing trifluoromethyl (-CF3) group.

Computational studies on the analogous compound, 4-nitro-3-(trifluoromethyl)aniline, reveal a significant redistribution of electron density due to the substituents. nih.gov The trifluoromethyl group induces a strong positive charge on the adjacent carbon atom (C3) and the fluorine atoms carry a negative charge, as expected from their high electronegativity. The nitro group in this analogue also significantly withdraws electron density.

For this compound, a similar effect is anticipated from the -CF3 group. The carbon atom of the trifluoromethyl group will be highly electron-deficient, and the fluorine atoms will be electron-rich. The amino group, being a strong electron-donating group, will increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to it. The methylthio group is also generally considered an ortho, para-director and an activating group, though less so than the amino group.

The delocalization of charge in this compound is a result of the resonance effects of the -NH2 and -SCH3 groups and the inductive effect of the -CF3 group. This charge delocalization is crucial for the molecule's stability and reactivity. The natural bonding orbital (NBO) analysis of the analogue 4-nitro-3-(trifluoromethyl)aniline confirms significant intramolecular charge transfer, which is also expected in the methylthio derivative. nih.gov

To illustrate the expected charge distribution, the following table presents the calculated Mulliken charges for the atoms of the analogue 4-nitro-3-(trifluoromethyl)aniline. It is expected that in this compound, the sulfur atom would have a less negative charge compared to the oxygen atoms of the nitro group, and the carbon atom of the methyl group would have a negative charge.

| Atom | Charge (e) in 4-nitro-3-(trifluoromethyl)aniline |

|---|---|

| C1 | -0.215 |

| C2 | 0.148 |

| C3 | 0.472 |

| C4 | -0.428 |

| C5 | 0.201 |

| C6 | -0.124 |

| N(amino) | -0.741 |

| H(amino) | 0.375, 0.372 |

| C(CF3) | 0.813 |

| F(CF3) | -0.285, -0.284, -0.284 |

| N(nitro) | 0.598 |

| O(nitro) | -0.407, -0.408 |

Data is for the analogue 4-nitro-3-(trifluoromethyl)aniline and is illustrative for this compound. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule, as it illustrates the charge distribution from a three-dimensional perspective. The MEP map indicates the regions of a molecule that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically in shades of blue).

For this compound, the MEP surface is expected to show distinct regions of negative and positive potential. The most negative potential is anticipated to be located around the nitrogen atom of the amino group, due to the lone pair of electrons. This region would be susceptible to electrophilic attack. The region around the sulfur atom of the methylthio group would also exhibit a negative potential, albeit likely less intense than that of the amino nitrogen.

Conversely, the most positive potential is expected to be found around the hydrogen atoms of the amino group and, most significantly, around the trifluoromethyl group. The strong electron-withdrawing nature of the fluorine atoms creates a highly positive potential on the surrounding area, making it a potential site for nucleophilic attack.

In the analogue 4-nitro-3-(trifluoromethyl)aniline, the MEP surface clearly shows a negative potential over the nitro group and a positive potential around the amino group's hydrogens and the trifluoromethyl group. nih.gov A similar pattern is expected for this compound, with the methylthio group replacing the nitro group as another region of negative potential.

Prediction of Spectroscopic Parameters (e.g., GIAO for NMR Chemical Shifts)

The Gauge-Including Atomic Orbital (GIAO) method is a common computational approach for predicting NMR chemical shifts with good accuracy. While specific GIAO calculations for this compound are not available in the literature reviewed, the expected chemical shifts can be inferred from the electronic effects of the substituents.

The ¹H NMR spectrum would be characterized by signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic protons would appear as a complex splitting pattern due to their coupling with each other and potentially with the fluorine atoms of the -CF3 group. The electron-donating amino and methylthio groups would shield the aromatic protons, shifting their signals to a lower ppm value (upfield), while the electron-withdrawing trifluoromethyl group would deshield them, causing a downfield shift. The precise positions would depend on the interplay of these effects.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon atom attached to the trifluoromethyl group (C3) would be significantly deshielded and appear at a higher ppm value (downfield). The carbons ortho and para to the amino group (C2, C6, and C4) would be shielded. The carbon of the methyl group in the methylthio substituent would appear in the aliphatic region of the spectrum.

Theoretical Studies on the Influence of Substituent Position and Electronic Effects

The amino group at C1 is a strong activating group and directs incoming electrophiles to the ortho and para positions. The methylthio group at C4 is also an ortho, para-director. The trifluoromethyl group at C3 is a strong deactivating group and a meta-director. The combined electronic effects of these groups create a unique reactivity pattern for the molecule.

Hyperconjugative Interactions and Molecular Stability

One significant interaction involves the delocalization of the lone pair of electrons from the amino nitrogen into the π* anti-bonding orbitals of the benzene ring. This n → π* interaction is responsible for the strong electron-donating character of the amino group. A similar, though weaker, interaction occurs with the lone pairs on the sulfur atom of the methylthio group.

The trifluoromethyl group, while primarily acting as an inductive electron-withdrawer, can also participate in hyperconjugation. The C-F bonds are highly polarized, and there can be delocalization of electron density from the C-C sigma bonds of the ring into the σ* anti-bonding orbitals of the C-F bonds. More significantly, reverse hyperconjugation, where electron density from the fluorine lone pairs interacts with the ring, is also a possibility, though the inductive effect is dominant.

NBO analysis of 4-nitro-3-(trifluoromethyl)aniline has revealed significant hyperconjugative interactions that contribute to the stability of the molecule. nih.gov Similar interactions would be at play in this compound, influencing its electronic structure and stability.

Derivatization Strategies and Analogue Synthesis Based on the 4 Methylthio 3 Trifluoromethyl Aniline Scaffold

Synthesis of Substituted Arylamino-Cyanoacrylates Utilizing Trifluoromethylanilines

A facile and efficient method for synthesizing substituted arylamino-cyanoacrylates involves the reaction of anilines with 2-cyano-3,3-dimethylthioacrylate. nih.gov This approach is particularly effective when conducted under microwave irradiation, which significantly reduces reaction times and often improves yields. nih.govresearchgate.net The synthesis of (E)-3-methylthio-3-substituted arylamino-2-cyanoacrylates can be achieved in moderate to high yields (64.0% to 93.5%) within 30 minutes at 50°C using this microwave-assisted method. nih.govnih.gov

The general reaction involves treating 2-cyano-3,3-dimethylthioacrylate with an aromatic amine, such as a trifluoromethylaniline derivative, in a solvent mixture like DMF-THF with a base like sodium hydride. nih.govresearchgate.net While conventional methods for this transformation using 4-trifluoromethylaniline could require reaction times of up to 40 hours at 10-20°C, the microwave-assisted protocol offers a rapid and environmentally friendlier alternative. nih.govresearchgate.net This methodology provides a practical route to a variety of cyanoacrylate derivatives built upon the trifluoromethylaniline scaffold. nih.gov

Exploration of N-Alkylation and N-Acylation Reactions

The primary amino group of 4-methylthio-3-(trifluoromethyl)aniline is a prime site for derivatization through N-alkylation and N-acylation reactions. These reactions introduce new substituents, thereby modifying the compound's steric and electronic properties, which is fundamental for developing analogues and probing structure-activity relationships.

N-Alkylation: The N-alkylation of aromatic amines can sometimes be challenging under mild conditions. nih.gov However, effective methodologies have been developed for related heterocyclic amines, such as 2-aminothiophenes, which can be adapted. nih.gov A successful strategy involves the use of a base such as cesium carbonate with an activating agent like tetrabutylammonium (B224687) iodide in a polar aprotic solvent like DMF. nih.gov This system facilitates the alkylation of 2-acylamino-3-acylthiophenes under gentle conditions, a method that holds potential for the N-alkylation of the this compound core. nih.gov

N-Acylation: N-acylation introduces a carbonyl moiety, which can act as a hydrogen bond acceptor and alter the molecule's conformational flexibility. A versatile method for N-acylation involves the use of acyl peroxides. researchgate.netrsc.org This approach can achieve oxidative trifluoromethylselenolation and N-acylation of indoles in a one-pot reaction under metal-free conditions at room temperature. researchgate.netrsc.org In this process, the acyl peroxide serves as both an oxidant and the source of the acyl group. researchgate.net This strategy's adaptability and mild conditions make it a promising avenue for the N-acylation of the this compound scaffold to generate a library of amide derivatives.

Cyclization Reactions to Form Heterocyclic Frameworks

The aniline (B41778) moiety of this compound is a key component for constructing various bicyclic heterocyclic systems. Through multi-step synthetic sequences, it can be converted into precursors suitable for cyclization reactions, leading to the formation of important pharmacophores like quinolines, benzotriazoles, and benzimidazoles.

Quinolines: Quinolines are nitrogen-containing heterocyclic aromatic compounds with a wide range of pharmaceutical applications. nih.gov One modern synthetic approach involves the reaction between anilines and ynones. nih.gov An efficient, one-pot synthesis of quinolines can be achieved from o-aminothiophenol and 1,3-ynone through a Lewis acid-catalyzed cyclization followed by an iodine-mediated desulfurization step. nih.gov Alternatively, a variety of substituted quinolines can be synthesized under mild conditions via the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines using electrophiles such as iodine monochloride, iodine, or bromine. nih.gov To utilize this compound in this manner, it would first be N-alkynylated before undergoing the electrophilic cyclization to yield the corresponding substituted quinoline. nih.gov

Benzotriazoles: Benzotriazoles are another class of significant heterocyclic compounds. iisj.in A common and direct synthesis method involves the cyclocondensation of o-phenylenediamines with sodium nitrite (B80452) in acetic acid. gsconlinepress.com This reaction proceeds through a monodiazonium intermediate that undergoes spontaneous cyclization. gsconlinepress.com To apply this to the this compound scaffold, the parent aniline would first need to be converted to the corresponding 1,2-diamine derivative. This can typically be achieved through a nitration reaction at the position ortho to the amino group, followed by reduction of the nitro group. The resulting diamine can then be cyclized to form the desired substituted benzotriazole. gsconlinepress.com

Benzimidazoles: The benzimidazole (B57391) moiety is a prominent structural feature in many pharmaceutical agents. snnu.edu.cn The synthesis of benzimidazoles generally involves the condensation of an o-phenylenediamine (B120857) with a C1 synthon, such as an aldehyde or a carboxylic acid derivative. snnu.edu.cn More advanced methods include iridium(III)-catalyzed synthesis via C-H activation and amidation of aniline derivatives under redox-neutral conditions. snnu.edu.cn This process involves an amidation-cyclization pathway. snnu.edu.cn For the this compound scaffold, a classical approach would require its initial conversion to the corresponding o-phenylenediamine, which could then be condensed with various reagents to afford a library of 1,2-disubstituted benzimidazoles. ijpsm.com

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives

The synthesis of derivatives from the this compound scaffold is primarily driven by the need to understand how structural modifications influence biological activity. Structure-Activity Relationship (SAR) studies are critical for optimizing lead compounds to enhance binding affinity to biological targets and to improve therapeutic properties such as cytotoxicity against cancer cells.

SAR studies on related structures provide valuable insights. For instance, research on N'-(3-(trifluoromethyl)phenyl) derivatives of N-aryl-N'-methylguanidines as potential PET radioligands for the NMDA receptor has elucidated key structural requirements for high binding affinity. nih.gov In a study of 80 prepared derivatives, specific substitutions on the N-aryl ring were found to significantly impact the inhibition of [+]-MK-801 binding. nih.gov The presence of the 3-(trifluoromethyl)phenyl group was a core feature, and modifications at other positions led to a range of affinities. nih.gov Four compounds in the series demonstrated a desirable low nanomolar affinity, highlighting the importance of fine-tuning the substitution pattern to achieve potent receptor binding. nih.gov These findings suggest that guanidine (B92328) derivatives of this compound could also exhibit interesting binding properties, with the methylthio group's position and electronic nature potentially influencing receptor interaction.

Table 1: Substituent Effects on Binding Affinity of N'-(3-(trifluoromethyl)phenyl)guanidine Analogues Data extracted from a study on prospective PET radioligands for the NMDA receptor. nih.gov

| Compound ID | Substituent on N-Aryl Ring | Binding Affinity (Ki, nM) |

|---|---|---|

| 13 | 4-Fluoro | 3.8 |

| 19 | 3,4-Dichloro | 4.2 |

| 20 | 3-Chloro-4-fluoro | 3.1 |

| 36 | 4-Cyano | 3.9 |

Derivatives containing the trifluoromethylaniline motif have been evaluated for their cytotoxic properties against various cancer cell lines. The trifluoromethyl group is known to enhance properties like lipophilicity, which can improve bioavailability and cellular uptake, making it a common feature in anticancer drug design. nih.gov

Substituted arylamino-cyanoacrylates, which can be synthesized from trifluoromethylanilines, have demonstrated antiproliferation activity. nih.govdocumentsdelivered.com In one study, certain (E)-3-methylthio-3-substituted arylamino-2-cyanoacrylates showed good activity against the PC3 human prostate cancer cell line in an MTT assay. nih.govresearchgate.net

Furthermore, more complex heterocyclic derivatives incorporating a trifluoromethyl group have shown potent anticancer effects. A series of novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines was synthesized and evaluated for in vitro cytotoxicity. nih.gov One compound in this series, 7-Chloro-3-phenyl-5-(trifluoromethyl) snnu.edu.cnnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (compound 3b ), proved to be the most active, exhibiting strong cytotoxic effects against both melanotic (C32) and amelanotic (A375) melanoma cell lines, as well as breast (MCF-7) and prostate (DU145) cancer cells. nih.gov Similarly, a new series of 5-trifluoromethylpyrimidine derivatives designed as EGFR inhibitors also showed excellent antitumor activities against A549 (lung), MCF-7 (breast), and PC-3 (prostate) cells. nih.gov

Table 2: In Vitro Cytotoxicity of Representative Trifluoromethyl-Containing Derivatives Data compiled from studies on various classes of compounds. researchgate.netnih.govnih.gov

| Compound Class | Specific Compound | Cancer Cell Line | Cytotoxicity (IC₅₀) |

|---|---|---|---|

| Arylamino-cyanoacrylate | Not specified | PC3 (Prostate) | Good antiproliferation activity noted |

| Thiazolo[4,5-d]pyrimidine | Compound 3b | C32 (Melanoma) | 24.4 µM |

| A375 (Melanoma) | 25.4 µM | ||

| MCF-7 (Breast) | >50 µM | ||

| DU145 (Prostate) | 28.5 µM | ||

| 5-Trifluoromethylpyrimidine | Compound 9u | A549 (Lung) | 0.35 µM |

| MCF-7 (Breast) | 3.24 µM | ||

| PC-3 (Prostate) | 5.12 µM |

Research on Enzyme Inhibition Potential of Derivatives

As of the current body of scientific literature, there is no publicly available research specifically investigating the enzyme inhibition potential of derivatives synthesized from the this compound scaffold. While the modification of aniline derivatives is a common strategy in medicinal chemistry to develop enzyme inhibitors, dedicated studies focusing on analogues of this compound for this purpose have not been reported.

Consequently, there are no detailed research findings, data tables with inhibition values (such as IC50), or specific structure-activity relationship (SAR) studies to present in this section. The exploration of how derivatization of the this compound core affects the inhibition of specific enzyme targets remains an open area for future investigation.

Applications of 4 Methylthio 3 Trifluoromethyl Aniline in Advanced Organic Synthesis

Intermediate in the Synthesis of Organic Compounds

The strategic placement of the trifluoromethyl and methylthio groups on the aniline (B41778) ring makes 4-Methylthio-3-(trifluoromethyl)aniline a valuable intermediate in multi-step organic syntheses. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the reactivity of the aromatic ring and the basicity of the amino group. This electronic effect can direct the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution, and can enhance the stability of the molecule.

The presence of both the amino and methylthio groups provides multiple reactive sites for further chemical transformations. The amino group can be readily diazotized and converted into a wide array of other functional groups, or it can participate in condensation and coupling reactions to form amides, imines, and heterocyclic systems. The methylthio group can be oxidized to sulfoxide (B87167) or sulfone, offering another avenue for molecular diversification. One documented application of a structurally related compound, 4-Methyl-3-(trifluoromethyl)aniline (B146406), is its use as a starting reagent in the synthesis of tert-butyl 4-methyl-3-(trifluoromethyl)phenylcarbamate, showcasing the utility of this class of compounds in creating protected amine derivatives for further synthetic manipulations. sigmaaldrich.comorgsyn.org

Building Block in Pharmaceutical Development

The incorporation of trifluoromethyl and thioether moieties is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. These groups can improve metabolic stability, membrane permeability, and binding affinity to biological targets. mdpi.com

Precursor in the Synthesis of Tyrosine Kinase Inhibitors (e.g., Nilotinib)

While direct evidence of this compound's use as a precursor for the tyrosine kinase inhibitor Nilotinib is not extensively documented in publicly available literature, the core structure of Nilotinib contains a 3-(trifluoromethyl)aniline (B124266) moiety. The synthesis of Nilotinib involves the coupling of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline with 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid. The structural similarity of this compound to key intermediates in the synthesis of such kinase inhibitors suggests its potential as a valuable precursor for analogous compounds. The trifluoromethyl group is crucial for the binding interactions of Nilotinib with its target protein.

Development of Novel Therapeutic Agents

Trifluoromethylated anilines are foundational components in the discovery of new therapeutic agents. For instance, compounds bearing the trifluoromethylaniline scaffold have been investigated for their potential as antitumor and antiviral agents. ossila.com The synthesis of various bicyclic heterocycles, such as quinolines, benzotriazoles, and benzimidazoles, which are known to possess a wide range of biological activities, can utilize trifluoromethylaniline derivatives as starting materials. ossila.com The lipophilicity and electronic properties imparted by the trifluoromethyl and methylthio groups can be fine-tuned to optimize the efficacy and pharmacokinetic properties of new drug candidates. Research into derivatives of 3-((Trifluoromethyl)thio)aniline has pointed to their potential in developing new pharmaceuticals with antimicrobial, anticancer, and antiviral properties.

Utilization in Agrochemical Formulation

The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance biological activity and stability.

Components for Herbicides and Pesticides

Aniline derivatives containing trifluoromethyl and thioether groups are important intermediates in the synthesis of herbicides and pesticides. chemimpex.comgoogle.com For example, 4-(Trifluoromethylthio)aniline (B1345599) is recognized as a key intermediate for agricultural chemicals. asianpubs.org Structurally similar compounds are used to create active ingredients that can offer improved efficacy and selectivity. The trifluoromethylthio group, in particular, is found in a number of pesticides. The development of novel herbicides has explored compounds containing a trifluoromethylphenyl moiety, which have shown potent activity. nih.gov The presence of the methylthio group in this compound provides a synthetic handle to introduce further diversity, potentially leading to the discovery of new and effective crop protection agents. Research on trifluoromethyl-containing phthalic acid diamides has identified them as effective pesticides, with a related compound, 4-Methoxy-3-(trifluoromethyl)aniline, serving as an intermediate in their synthesis. nih.gov

Integration into Materials Science Applications

The unique electronic and physical properties conferred by the trifluoromethyl and methylthio groups make this compound and its derivatives interesting candidates for applications in materials science. The trifluoromethyl group can enhance thermal stability, chemical resistance, and hydrophobicity of polymers and other materials.

While specific applications of this compound in this field are not widely reported, related trifluoromethylthioaniline compounds are explored for the development of new materials with unique optical, electrical, or thermal properties. The incorporation of such fluorinated anilines into polymer backbones or as functional additives can lead to materials with tailored properties for specialized applications, including advanced coatings, high-performance polymers, and electronic materials.

Enhancing Thermal Stability and Chemical Resistance in Polymers

The incorporation of fluorinated aromatic compounds, such as this compound, into polymer architectures is a key strategy for enhancing material properties. The presence of fluorine atoms on an aromatic ring can lead to a phenomenon described as "fluoromaticity". nih.gov This involves the contribution of fluorine's p-orbitals to the ring's π-system, creating an additional set of π-bonding and antibonding orbitals. nih.gov This effect further stabilizes the aromatic ring, resulting in smaller bond lengths and a higher resistance to addition reactions. nih.gov Consequently, polymers that include these fluorinated aromatic units in their structure often exhibit superior thermal stability and chemical resistance. nih.gov

In the context of polymerization, the substitution of fluorine on an aniline ring has been shown to influence the resulting polymer structure. For instance, studies on the pulsed plasma polymerization of 3-fluoroaniline (B1664137) indicate that the fluorine atom leads to a more linear polymer structure. researchgate.net This structural control, combined with the inherent stability of the C-F bond and the fluoroaromatic system, contributes to the development of high-performance polymers.

| Property | Effect of Fluorination | Underlying Mechanism | Reference |

|---|---|---|---|

| Thermal Stability | Increased | Enhanced ring stability from "fluoromaticity"; additional π-orbital contributions. | nih.gov |

| Chemical Resistance | Increased | Higher resistance to addition reactions due to stabilized aromatic ring. | nih.gov |

| Polymer Structure | Can promote a more linear structure | Fluorine substitution influences polymerization kinetics and chain formation. | researchgate.net |

Role as a Reagent and Catalyst in Organic Reactions

This compound serves as a valuable intermediate and building block in advanced organic synthesis. Its utility is demonstrated in the production of complex molecules, including pesticides. google.com The unique combination of the amino, methylthio, and trifluoromethyl groups on the aniline scaffold provides a versatile platform for constructing a variety of organic compounds.